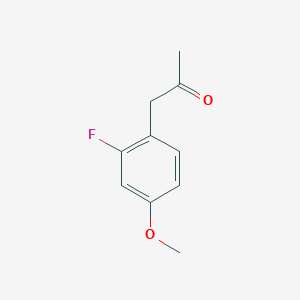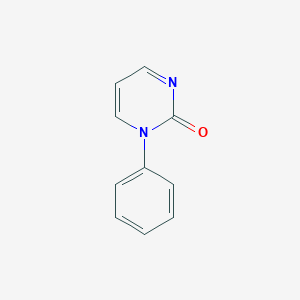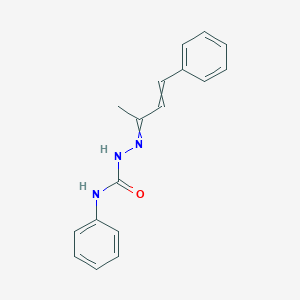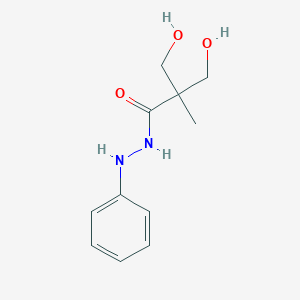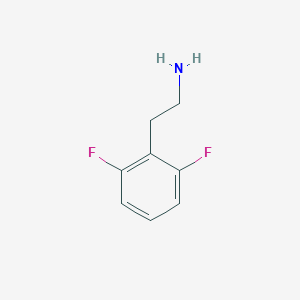
4-phenylisoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenylisoxazol-5(4H)-one, also known as PIA, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. PIA is a versatile compound that can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects.
作用机制
The exact mechanism of action of 4-phenylisoxazol-5(4H)-one is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators. 4-phenylisoxazol-5(4H)-one has also been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
4-phenylisoxazol-5(4H)-one has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-phenylisoxazol-5(4H)-one has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain. Additionally, 4-phenylisoxazol-5(4H)-one has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the advantages of using 4-phenylisoxazol-5(4H)-one in lab experiments is its versatility. 4-phenylisoxazol-5(4H)-one can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects. Additionally, 4-phenylisoxazol-5(4H)-one is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 4-phenylisoxazol-5(4H)-one in lab experiments is its potential toxicity. 4-phenylisoxazol-5(4H)-one has been shown to be toxic at high concentrations, and care should be taken when handling and using this compound.
未来方向
There are numerous future directions for research on 4-phenylisoxazol-5(4H)-one. One potential area of research is the development of 4-phenylisoxazol-5(4H)-one-based therapeutics for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the use of 4-phenylisoxazol-5(4H)-one as a natural antimicrobial agent in food preservation. Additionally, further research is needed to fully understand the mechanism of action of 4-phenylisoxazol-5(4H)-one and its potential applications in various fields of science.
In conclusion, 4-phenylisoxazol-5(4H)-one is a versatile compound that has been extensively studied for its potential applications in various fields of science. It can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 4-phenylisoxazol-5(4H)-one and its potential applications in various fields of science.
合成方法
4-phenylisoxazol-5(4H)-one can be synthesized in several ways, but the most common method is the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 4-phenylisoxazol-5(4H)-one as a white crystalline solid. Other methods for the synthesis of 4-phenylisoxazol-5(4H)-one include the reaction of 4-phenyl-3-buten-2-one with nitrous acid and the reaction of phenylhydrazine with ethyl acetoacetate followed by oxidation.
科学研究应用
4-phenylisoxazol-5(4H)-one has been extensively studied for its potential applications in various fields of science. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. 4-phenylisoxazol-5(4H)-one has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
16864-15-6 |
|---|---|
产品名称 |
4-phenylisoxazol-5(4H)-one |
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
4-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,8H |
InChI 键 |
HNFWHIIUEKQXCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C=NOC2=O |
规范 SMILES |
C1=CC=C(C=C1)C2C=NOC2=O |
同义词 |
5(4H)-Isoxazolone,4-phenyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



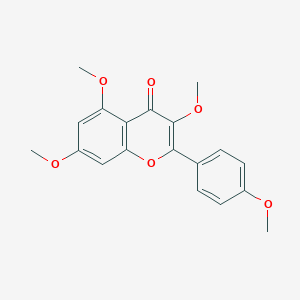
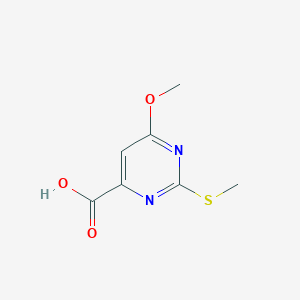

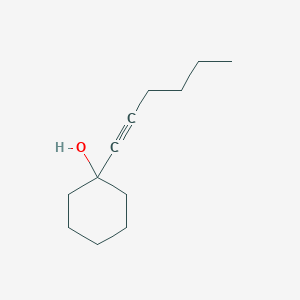
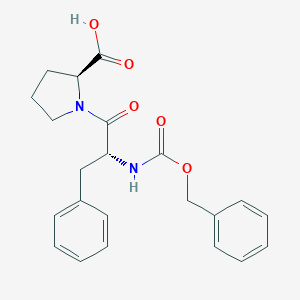
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
